4-Bromo-5-nitropyridin-2-amine 4-Bromo-5-nitropyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 84487-11-6
VCID: VC21200295
InChI: InChI=1S/C5H4BrN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8)
SMILES: C1=C(C(=CN=C1N)[N+](=O)[O-])Br
Molecular Formula: C5H4BrN3O2
Molecular Weight: 218.01 g/mol

4-Bromo-5-nitropyridin-2-amine

CAS No.: 84487-11-6

Cat. No.: VC21200295

Molecular Formula: C5H4BrN3O2

Molecular Weight: 218.01 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-5-nitropyridin-2-amine - 84487-11-6

Specification

CAS No. 84487-11-6
Molecular Formula C5H4BrN3O2
Molecular Weight 218.01 g/mol
IUPAC Name 4-bromo-5-nitropyridin-2-amine
Standard InChI InChI=1S/C5H4BrN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8)
Standard InChI Key SRZJCTZTDMZTOF-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1N)[N+](=O)[O-])Br
Canonical SMILES C1=C(C(=CN=C1N)[N+](=O)[O-])Br

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-5-nitropyridin-2-amine (CAS Number: 84487-11-6) is characterized by a pyridine ring with three functional groups: a bromine atom at position 4, a nitro group at position 5, and an amino group at position 2. This arrangement of substituents creates a molecule with distinctive chemical behavior and reactivity patterns.

Basic Identification Parameters

ParameterValue
CAS Number84487-11-6
Molecular FormulaC₅H₄BrN₃O₂
Molecular Weight218.01 g/mol
IUPAC Name4-bromo-5-nitropyridin-2-amine
Synonyms2-Amino-4-bromo-5-nitropyridine; 4-Bromo-5-nitro-pyridin-2-ylamine
InChIInChI=1S/C5H4BrN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8)
InChIKeySRZJCTZTDMZTOF-UHFFFAOYSA-N
SMILESC1=C(C(=CN=C1N)N+[O-])Br

Physical and Chemical Properties

The compound exhibits several notable physical and chemical characteristics that are relevant to its handling and applications in research settings.

PropertyValue
Physical StateCrystalline solid
Boiling Point352.8±37.0°C at 760 mmHg (Predicted)
Density1.929±0.06 g/cm³ (Predicted)
pKa1.77±0.24 (Predicted)
Storage ConditionsUnder inert gas (nitrogen or argon) at 2–8°C
SolubilitySoluble in organic solvents such as DMSO, DMF

Structural Analysis

The molecular structure of 4-Bromo-5-nitropyridin-2-amine comprises a heterocyclic pyridine core with three distinct functional groups. The electron-withdrawing nature of both the bromine and nitro groups significantly influences the electronic distribution within the molecule, affecting its reactivity patterns.

Predicted Collision Cross Section Data

Mass spectrometry analysis provides valuable insights into the compound's structural characteristics. The following table presents predicted collision cross-section (CCS) data for various adducts of 4-Bromo-5-nitropyridin-2-amine:

Adductm/zPredicted CCS (Ų)
[M+H]⁺217.95596137.5
[M+Na]⁺239.93790140.9
[M+NH₄]⁺234.98250141.8
[M+K]⁺255.91184144.0
[M-H]⁻215.94140138.9
[M+Na-2H]⁻237.92335140.7
[M]⁺216.94813137.0
[M]⁻216.94923137.0

This collision cross-section data is valuable for analytical chemistry applications, particularly in structural identification and characterization using ion mobility spectrometry coupled with mass spectrometry .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 4-Bromo-5-nitropyridin-2-amine, highlighting its importance as a chemical intermediate.

Bromination and Nitration

One common synthetic route involves the bromination and nitration of pyridine derivatives. The process typically employs nucleophilic substitution reactions to introduce the bromine atom at position 4 of the pyridine ring, followed by nitration at position 5. This sequential functionalization requires careful control of reaction conditions to achieve selectivity.

Nucleophilic Substitution Pathway

Chemical Reactivity

The chemical behavior of 4-Bromo-5-nitropyridin-2-amine is largely determined by the electronic effects of its functional groups and the inherent reactivity of the pyridine scaffold.

Nucleophilic Substitution Reactions

The compound readily undergoes nucleophilic substitution reactions, particularly at the bromine-bearing carbon (C-4). The electron-withdrawing effect of the nitro group at position 5 activates the C-4 position toward nucleophilic attack, facilitating substitution of the bromine atom. Common nucleophiles that participate in these reactions include various amines, thiols, and alkoxides.

Electronic Effects and Reactivity

The nitro group at position 5 significantly influences the reactivity and selectivity of reactions involving 4-Bromo-5-nitropyridin-2-amine. This group exerts a strong electron-withdrawing effect, which can lead to unexpected migration of substituents under certain reaction conditions. This phenomenon must be considered when designing synthetic routes that involve this compound as a building block.

Research Applications

4-Bromo-5-nitropyridin-2-amine has found applications primarily in research contexts, particularly in medicinal chemistry and the development of biologically active compounds.

Medicinal Chemistry

The compound has been investigated for its potential as a precursor in synthesizing biologically active compounds. Its structure allows for interactions with biological targets, making it a candidate for drug development research. The presence of multiple functional groups provides strategic points for structural elaboration and optimization in medicinal chemistry programs.

Intermediate in Chemical Synthesis

As a functionalized pyridine derivative, 4-Bromo-5-nitropyridin-2-amine serves as a valuable intermediate in the synthesis of more complex molecules. The reactive handles (bromine, nitro, and amino groups) enable diverse transformations that can lead to compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .

Laboratory Research

The compound is primarily used for laboratory research purposes, as indicated by product specifications that emphasize its research-only status . Its specialized nature and structural features make it valuable for fundamental studies in organic chemistry, particularly those focused on heterocyclic compounds.

SupplierProduct NumberPurityPackage SizePrice (USD)Updated
TRCB704255Not specified100mg$1552021/12/16
SynQuest Laboratories4H54-9-0H97.0%250mg$6202021/12/16
Matrix Scientific12215297.0%1g$13862021/12/16
AK Scientific2981ACNot specified1g$18512021/12/16
SynQuest Laboratories4H54-9-0H97.0%1g$19302021/12/16

This pricing information indicates that 4-Bromo-5-nitropyridin-2-amine is a specialty research chemical with limited production scale, reflecting its niche applications in advanced research settings .

Supply Specifications

Commercial suppliers typically provide the compound with the following specifications:

  • Purity: Generally ≥97%

  • Form: Solid powder

  • Packaging: Small quantities (100mg to 1g)

  • Intended use: For laboratory research purposes only

  • Storage recommendations: 2-8°C under inert gas

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